![molecular formula C16H9F2N3O3S B2759133 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325988-69-0](/img/structure/B2759133.png)
2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
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Description
“2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C14H9F2N3O4 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” can be analyzed using various techniques such as X-ray diffraction, DFT calculations, and Hirshfeld surface analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” can be determined using various analytical techniques. The compound has a molecular weight of 321.236 Da .Scientific Research Applications
- Antiviral Activity Researchers have explored the antiviral potential of indole derivatives, including this compound. For instance: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus. 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus.
- Anti-HIV Activity 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and evaluated for their anti-HIV activity against HIV-1 and HIV-2 strains. These compounds showed promising results in inhibiting viral replication.
- The compound has been employed as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids .
- It serves as a ligand precursor for the synthesis of N4Py 2Ar2 , which is used to create a Fe complex. This complex is then utilized in aromatic C−F hydroxylation reactions .
- Researchers explore its potential for developing novel therapeutic derivatives due to its affinity for multiple receptors .
Copper-Catalyzed Reactions
Ligand Preparation
Medicinal Chemistry
Biological Diversity
properties
IUPAC Name |
2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3O3S/c17-11-2-1-3-12(18)14(11)15(22)20-16-19-13(8-25-16)9-4-6-10(7-5-9)21(23)24/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSYIZSUYQZDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
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